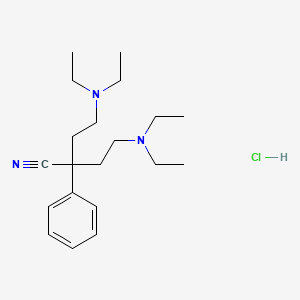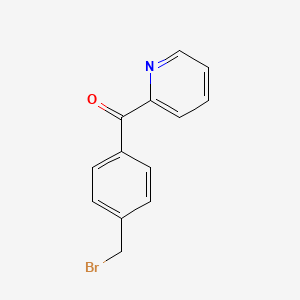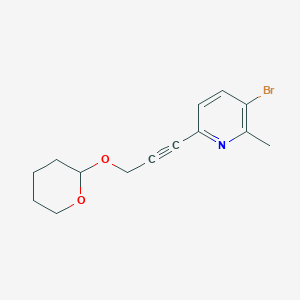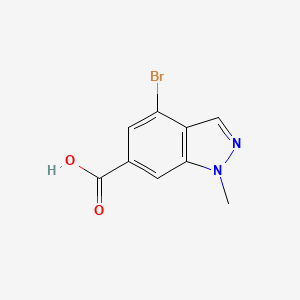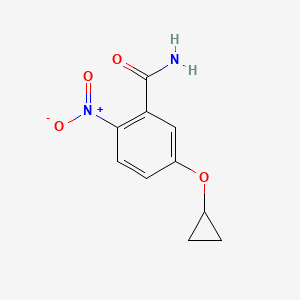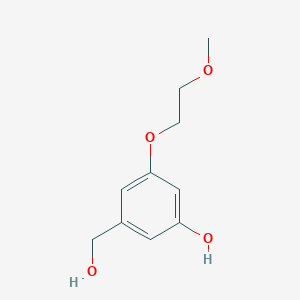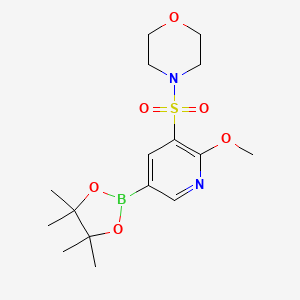
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a pyrimidine ring, and an isoxazole ring with dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors such as 3,4-dimethyl-5-isoxazolecarboxylic acid with reagents like thionyl chloride to form the corresponding acid chloride, followed by cyclization.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloro-4-aminopyrimidine with reagents like phosphorus oxychloride.
Coupling Reaction: The final step involves coupling the isoxazole and pyrimidine rings through an amination reaction, typically using reagents like sodium hydride and solvents like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and solvents like dimethylformamide are commonly used.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide
- 2,4-dichloro-N-(4-(((3,4-dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)benzamide
Uniqueness
2-chloro-N-(3,4-dimethyl-5-isoxazolyl)-4-pyrimidinamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-3,4-dimethyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H9ClN4O/c1-5-6(2)14-15-8(5)12-7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
VEMQYQNKSATSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


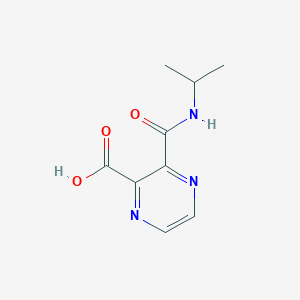

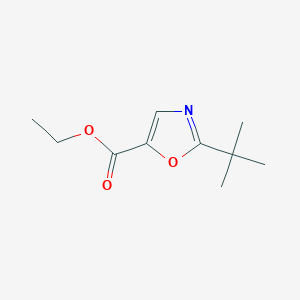

![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
